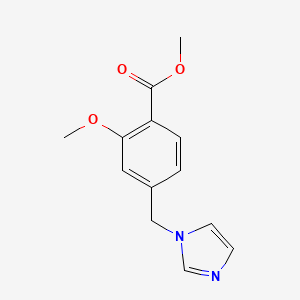
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate is a heterocyclic compound that features an imidazole ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzoate moieties allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate typically involves the condensation of 4-chloromethyl-2-methoxybenzoate with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours. The product is then isolated by precipitation and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Used in the development of metal-organic frameworks and other advanced materials due to its ability to coordinate with metal ions.
Biological Studies: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the methoxy group, leading to different reactivity and biological activity.
1-Methylimidazole: Contains only the imidazole ring without the benzoate ester, resulting in distinct chemical properties and applications.
Uniqueness
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate is unique due to the presence of both the methoxy and benzoate ester groups, which confer specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Imidazole Ring : The imidazole moiety is known for its role in enzyme inhibition and receptor modulation.
- Methoxy Group : The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study on Anti-cancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anti-cancer potential of imidazole derivatives, including this compound. The compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF7 | 12.3 |
| A549 | 10.7 |
The results indicated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting potential as an anti-cancer agent.
Toxicity Studies
In a toxicity assessment conducted on rodent models, this compound showed low systemic toxicity at therapeutic doses, with no significant adverse effects observed at concentrations up to 100 mg/kg.
Properties
CAS No. |
98165-62-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-(imidazol-1-ylmethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-7-10(8-15-6-5-14-9-15)3-4-11(12)13(16)18-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
UWBQAFPFKNNAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C=CN=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















